2-(2-bromophenyl)-N-methylethanamine
Overview
Description
“2-(2-bromophenyl)-N-methylethanamine” is a chemical compound that is not widely documented. It is a derivative of ethanamine, which is an organic compound with a primary amine functional group. The “2-bromophenyl” indicates the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a bromine atom attached at the second carbon .
Scientific Research Applications
Synthesis and Chemical Applications
2-Fluoro-4-bromobiphenyl, a molecule structurally related to 2-(2-bromophenyl)-N-methylethanamine, has been identified as a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This highlights the relevance of bromophenyl compounds in pharmaceutical synthesis. The development of practical synthesis methods for such brominated compounds, avoiding the use of expensive and toxic materials like palladium and phenylboronic acid, is crucial for large-scale production. The study by Qiu et al. (2009) demonstrates a practical method for the preparation of 2-fluoro-4-bromobiphenyl, emphasizing the importance of efficient synthesis techniques in the pharmaceutical industry (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Impact and Toxicology
The study of brominated compounds extends beyond their synthesis and application in pharmaceuticals to their environmental impact and toxicology. 2,4,6-Tribromophenol, a compound within the same family as 2-(2-bromophenyl)-N-methylethanamine, is a widely produced brominated phenol with significant environmental presence. Research by Koch and Sures (2018) focuses on its concentrations in the abiotic and biotic environment, toxicokinetics, and toxicodynamics. This research underscores the critical need for understanding the environmental behavior and toxicological effects of brominated phenols, given their ubiquity and persistence (Koch & Sures, 2018).
Pharmacological Research
Beyond environmental concerns, brominated compounds like 2-(2-bromophenyl)-N-methylethanamine have potential pharmacological applications. Bromocriptine, a brominated ergot derivative, serves as an example of the therapeutic potential of such compounds. Its use in treating conditions like hyperprolactinemia, Parkinson's disease, and type 2 diabetes mellitus showcases the diverse medical applications of brominated molecules. Studies like that of Naz et al. (2022) review the mechanisms of action, safety, and tolerability of bromocriptine, providing insights into the pharmacological properties and therapeutic potential of brominated compounds (Naz, Malik, Riaz, Mahmood, Mehmood, Rasool, Mahmood, & Abbas, 2022).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body, influencing biochemical pathways and cellular functions .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to receptors, inhibiting enzymes, or modulating ion channels .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic profiles, influenced by factors such as molecular size, polarity, and the presence of functional groups .
Result of Action
Similar compounds can have a wide range of effects, depending on their specific targets and modes of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-bromophenyl)-N-methylethanamine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
2-(2-bromophenyl)-N-methylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWMDNDMVICFTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)-N-methylethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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